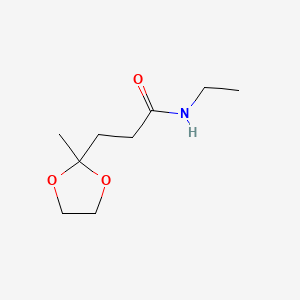
Famciclovir-d4
描述
Famciclovir-d4 is a deuterated form of famciclovir, a guanine analogue used as an antiviral agent. Famciclovir itself is a prodrug of penciclovir, which is effective against herpes simplex virus types 1 and 2, and varicella zoster virus. The deuterated version, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of famciclovir .
科学研究应用
Famciclovir-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the pharmacokinetics and metabolic pathways of famciclovir, providing insights into its absorption, distribution, metabolism, and excretion. In medicinal chemistry, it helps in understanding the drug’s mechanism of action and its interaction with viral DNA polymerase. Additionally, it is used in the development of antiviral therapies and in the study of drug resistance mechanisms .
作用机制
Target of Action
Famciclovir-d4 is a guanine analogue used to treat herpes virus infections . The primary targets of this compound are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .
Mode of Action
This compound undergoes rapid biotransformation to the active antiviral compound penciclovir . Penciclovir is monophosphorylated by virally-encoded thymidine kinase in HSV-1, HSV-2, and VZV-infected cells to a monophosphate form . This is then converted to penciclovir triphosphate by cellular enzymes . Penciclovir triphosphate competes with deoxyguanosine triphosphate to inhibit HSV-2 polymerase . As a result, herpes viral DNA synthesis/replication is selectively inhibited .
Biochemical Pathways
The biochemical pathway affected by this compound is the DNA replication pathway of the herpes simplex and varicella zoster viruses . By inhibiting the viral DNA polymerase, this compound prevents the replication of the viral DNA, thereby stopping the proliferation of the virus .
Pharmacokinetics
This compound is rapidly deacetylated and oxidized to penciclovir, the active prodrug . The absorption of penciclovir is not significantly affected by food, and its distribution volume is approximately 1.08 ± 0.17 L/kg . The drug is primarily excreted in urine (73% primarily as penciclovir) and feces (27%) . The time to peak concentration of penciclovir is approximately 1 hour, and its elimination half-life is between 2 to 4 hours .
Result of Action
The molecular effect of this compound is the inhibition of viral DNA synthesis, which prevents the replication and spread of the virus . On a cellular level, this results in the reduction of viral load and the alleviation of symptoms associated with the viral infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase in infected cells is crucial for the activation of this compound . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as impaired renal function can lead to prolonged drug elimination
生化分析
Biochemical Properties
Famciclovir-d4, like its parent compound Famciclovir, interacts with various enzymes and proteins in biochemical reactions. Upon intracellular uptake, it is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . This process involves interactions with both viral and host enzymes.
Cellular Effects
This compound, through its active form penciclovir, has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV) . It inhibits viral replication by targeting viral DNA polymerase . This can influence cell function by preventing the proliferation of the virus within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to penciclovir triphosphate, which preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host . This mechanism is similar to that described for acyclovir .
Temporal Effects in Laboratory Settings
Studies on Famciclovir have shown that it can reduce disease scores in infected subjects over a period of 4 to 18 days .
Dosage Effects in Animal Models
In animal models, Famciclovir has been administered at a target dose range of 40–90 mg/kg twice daily for up to 21 days . The effects of the product varied with different dosages, with significant therapeutic advantages observed over acyclovir .
Metabolic Pathways
This compound, like Famciclovir, is metabolized in the body to form the active antiviral compound penciclovir . This process involves deacetylation and oxidation .
Transport and Distribution
Famciclovir, the parent compound, is known to be rapidly and efficiently metabolized by host enzymes to penciclovir following absorption .
准备方法
The synthesis of Famciclovir-d4 involves several steps, starting from commercially available 2-amino-6-chloropurine. The synthetic route includes esterification and peptide coupling reactions. One method involves the use of guanidine nitrate and diethyl malonate as raw materials, followed by ring-closing reactions under alkaline conditions to obtain 2-amino-4,6-pyrimidinediol. This intermediate is then chlorinated to form 2-amino-4,6-dichloropyrimidine, which reacts with 2-(2,2-dimethyl-1,3-dioxan-5-yl) to form the final product .
化学反应分析
Famciclovir-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include penciclovir and its derivatives. Thermal decomposition studies have shown that this compound decomposes in a two-step process, with initial decomposition temperatures around 205°C .
相似化合物的比较
Famciclovir-d4 is compared with other antiviral agents such as acyclovir and valacyclovir. While acyclovir and valacyclovir are also guanine analogues, famciclovir has higher oral bioavailability and a longer duration of action. Valacyclovir is a prodrug of acyclovir, similar to how famciclovir is a prodrug of penciclovir.
Similar Compounds
- Acyclovir
- Valacyclovir
- Penciclovir
This compound stands out due to its deuterated nature, which enhances its stability and allows for more precise scientific studies.
属性
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)-3,3,4,4-tetradeuteriobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661969 | |
| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-42-9 | |
| Record name | 2-[(Acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)(3,3,4,4-~2~H_4_)butyl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


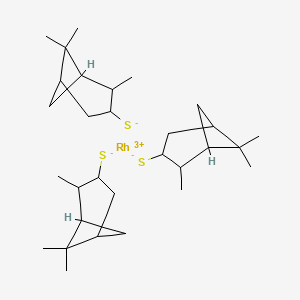


![[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate](/img/structure/B562037.png)
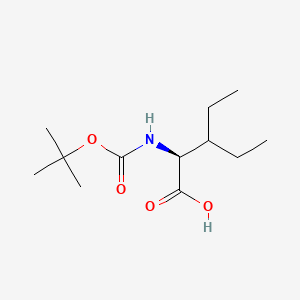
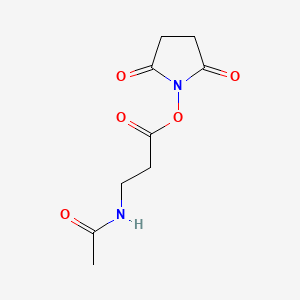
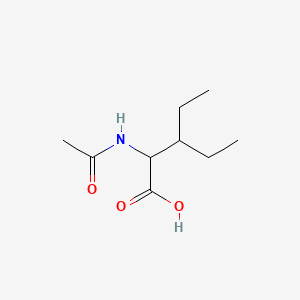
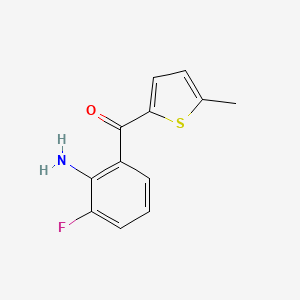


![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
